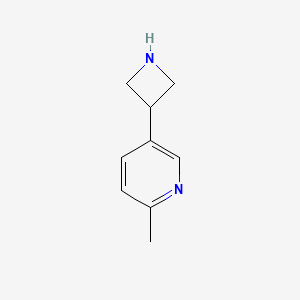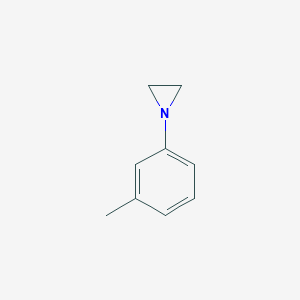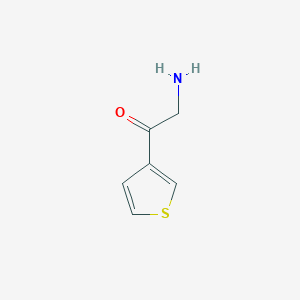![molecular formula C5H12N2Si B11923851 [(Trimethylsilyl)amino]acetonitrile CAS No. 120093-63-2](/img/structure/B11923851.png)
[(Trimethylsilyl)amino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Trimethylsilyl)amino]acetonitrile is an organosilicon compound with the molecular formula C5H11NSi. It is a clear, colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Trimethylsilyl)amino]acetonitrile can be synthesized through the reaction of chlorotrimethylsilane with zinc and a halogenated acetonitrile (XCH2CN, where X = Cl or Br). The reaction typically yields 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of a solvent such as benzene, washing with a buffer solution (acetic acid/sodium acetate), drying with calcium chloride, and subsequent distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(Trimethylsilyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Metalation: Formation of metal-organic compounds.
Peterson Alkenation (Cyanomethylenation): Formation of alkenes through the reaction with carbonyl compounds.
Michael Addition: Addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Reactions with Electrophiles: Formation of new carbon-nitrogen bonds.
Cyanomethylation: Introduction of a cyanomethyl group into organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis bases, zinc, and various electrophiles. Reaction conditions often involve the use of solvents such as benzene or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions include alkenes, nitriles, and various nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
[(Trimethylsilyl)amino]acetonitrile is used in a wide range of scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: In the study of enzyme mechanisms and the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: In the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(Trimethylsilyl)amino]acetonitrile involves its ability to act as a nucleophile, participating in various nucleophilic substitution and addition reactions. The compound’s trimethylsilyl group enhances its stability and reactivity, allowing it to effectively form carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoacetonitrile: A simpler analog without the trimethylsilyl group, used in the synthesis of glycine and other nitrogen-containing heterocycles.
Difluoro(trimethylsilyl)acetonitrile: Contains fluorine atoms, used in the synthesis of organofluorine compounds.
Trimethylsilyl cyanide: Used as a cyanating agent in organic synthesis.
Uniqueness
[(Trimethylsilyl)amino]acetonitrile is unique due to its trimethylsilyl group, which enhances its stability and reactivity compared to simpler nitriles. This makes it particularly valuable in the synthesis of complex organic molecules and in reactions requiring high selectivity and efficiency.
Eigenschaften
CAS-Nummer |
120093-63-2 |
|---|---|
Molekularformel |
C5H12N2Si |
Molekulargewicht |
128.25 g/mol |
IUPAC-Name |
2-(trimethylsilylamino)acetonitrile |
InChI |
InChI=1S/C5H12N2Si/c1-8(2,3)7-5-4-6/h7H,5H2,1-3H3 |
InChI-Schlüssel |
OGNRYPQXIAWESC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)








![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)




